Colchicine fluorescein

描述

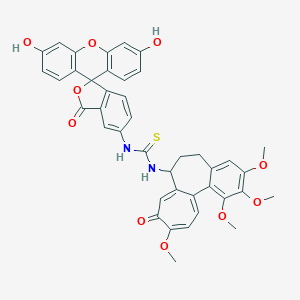

Colchicine fluorescein is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate1. It is a fluoregenic form of colchicine used for staining the assembly of tubulin2.

Synthesis Analysis

The synthesis of fluorescein colchicine (FC) involves the addition of fluorescein isothiocyanate to deacetyl colchicine3. The product, FC, is then separated from the reactants by thin-layer chromatography (TLC). The purity of FC is demonstrated by TLC, UV spectral analysis, and analysis of the kinetics of photodecomposition3.

Molecular Structure Analysis

Fluorescein colchicine has a molecular formula of C41H34N2O10S4. Its molecular weight is 746.8 g/mol4. The InChIKey of fluorescein colchicine is DQCILGJBPWFBHI-UHFFFAOYSA-N4.

Chemical Reactions Analysis

Fluorescein colchicine is prepared by the addition of fluorescein isothiocyanate to deacetyl colchicine3. The product, FC, is separated from the reactants by thin-layer chromatography (TLC)3.

Physical And Chemical Properties Analysis

Fluorescein colchicine has a molecular weight of 746.8 g/mol4. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 114. Its exact mass is 746.19341646 g/mol4.科学研究应用

Transdermal Osteoarthritis Management

Colchicine has been observed as a potential treatment for osteoarthritis (OA), a widespread joint degenerative disease. Novel transdermal delivery systems using colchicine have been developed to overcome obstacles related to its oral administration, such as poor bioavailability and severe gastrointestinal side effects. These systems include colchicine mesoporous silica nanoparticles/hydrogel patches, which have shown improved drug flux and sustained drug levels over 24 hours, as well as a protective effect in OA models (Mohamed, Elmotasem, & Salama, 2020).

Novel Applications in Medicine

Colchicine's application has extended beyond its traditional use for gout and familial Mediterranean fever to areas such as oncology, immunology, cardiology, and dermatology. Emerging dermatological uses include treatment for conditions like epidermolysis bullosa acquisita and aphthous stomatitis (Dasgeb et al., 2018).

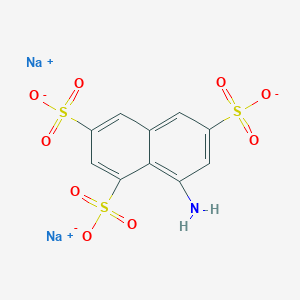

Fluorescence Polarization Immunoassay

A fluorescence polarization immunoassay (FPIA) technique has been developed to determine colchicine, using a polyclonal antibody and antigen labeled with fluorescein isothiocyanate. This assay can be used for quality control of drug formulations and estimation of colchicine content in various matrices, such as urine and milk, with a detection limit of 1.8 ng/mL (Zvereva et al., 2018).

Synthesis, Purification, and Biological Activity of Fluorescein Colchicine

The synthesis of fluorescein colchicine (FC) allows the localization of colchicine-binding receptors in cells. FC's synthesis involves the addition of fluorescein isothiocyanate to deacetyl colchicine. Its biological activity has been validated in various biological systems, demonstrating that FC can be substituted for colchicine in experiments without significant loss in specificity or effectiveness (Clark & Garland, 1978).

安全和危害

While specific safety and hazard information for colchicine fluorescein is not readily available, colchicine is known to be very toxic7. Thermal decomposition can lead to the release of irritating gases and vapors7.

未来方向

The therapeutic use of colchicine has extended beyond gouty arthritis and Familial Mediterranean Fever, to osteoarthritis, pericarditis, and atherosclerosis8. Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine will lead to its potential use in a variety of conditions8.

属性

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCILGJBPWFBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

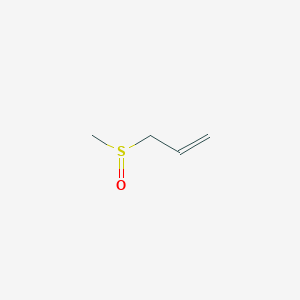

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984589 | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein colchicine | |

CAS RN |

66091-34-7 | |

| Record name | Fluorescein colchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

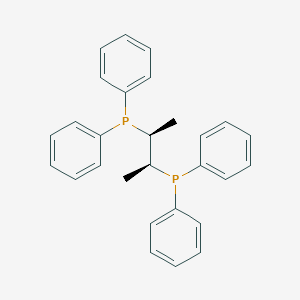

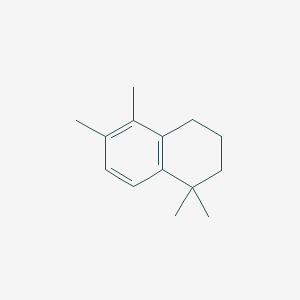

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)